molecular formula C10H11BrN2O B13243846 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13243846
M. Wt: 255.11 g/mol
InChI Key: BQEUGYQDAFXUQQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a bromine atom, an aminomethyl group, and a methyl group attached to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the aminomethyl group through reductive amination. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the bromine atom may participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-(Aminomethyl)-5-chloro-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    3-(Aminomethyl)-5-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

The presence of the bromine atom in 3-(Aminomethyl)-5-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity, making it suitable for specific applications where other halogens may not be as effective.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-(aminomethyl)-5-bromo-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H11BrN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,5,12H2,1H3

InChI Key

BQEUGYQDAFXUQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C=CC(=C2)Br)CN

Origin of Product

United States

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